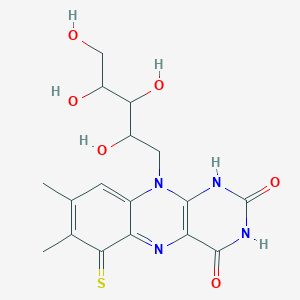
6-Mercaptoriboflavin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Mercaptoriboflavin, also known as this compound, is a useful research compound. Its molecular formula is C17H20N4O6S and its molecular weight is 408.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Flavins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
6-Mercaptoriboflavin, a derivative of riboflavin (vitamin B2), has garnered attention in various scientific research applications due to its unique biochemical properties. This article explores its applications in detail, supported by relevant data tables and case studies.
Biochemical Assays
This compound is used as a fluorescent probe in biochemical assays. Its ability to undergo oxidation-reduction reactions makes it suitable for detecting reactive oxygen species (ROS) and other free radicals in biological systems.
Table 1: Comparison of Fluorescent Probes
| Probe Name | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application |
|---|---|---|---|
| This compound | 450 | 520 | Detection of ROS |
| DCFH-DA | 490 | 525 | General ROS detection |
| Amplex Red | 560 | 590 | Hydrogen peroxide detection |
Antioxidant Studies
Research indicates that this compound exhibits antioxidant properties, which can be beneficial in studying oxidative stress-related diseases. It can scavenge free radicals, contributing to cellular protection mechanisms.
Case Study: Antioxidant Activity
A study published in the Journal of Nutritional Biochemistry demonstrated that this compound significantly reduced oxidative damage in cellular models exposed to hydrogen peroxide. The results indicated a decrease in lipid peroxidation and increased cell viability compared to control groups.
Drug Development
The compound's unique properties have led to investigations into its role as a potential therapeutic agent. Its ability to modulate enzyme activity makes it a candidate for drug development targeting specific metabolic pathways.
Table 2: Potential Therapeutic Targets
| Target Enzyme | Mechanism of Action | Potential Application |
|---|---|---|
| Glutathione Peroxidase | Inhibition of oxidative stress | Treatment of neurodegenerative diseases |
| Cytochrome P450 | Modulation of drug metabolism | Personalized medicine |
| Nitric Oxide Synthase | Regulation of nitric oxide production | Cardiovascular disease management |
Agricultural Applications
In agriculture, this compound is being explored for its potential as a biostimulant. Its antioxidant properties may enhance plant growth and resilience against environmental stressors.
Case Study: Plant Growth Promotion
Research conducted at the University of Agriculture showed that foliar application of this compound improved the growth parameters of tomato plants under drought conditions, leading to increased yield and fruit quality.
Propriétés
Numéro CAS |
101760-88-7 |
|---|---|
Formule moléculaire |
C17H20N4O6S |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
7,8-dimethyl-6-sulfanylidene-10-(2,3,4,5-tetrahydroxypentyl)-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H20N4O6S/c1-6-3-8-11(14(28)7(6)2)18-12-15(19-17(27)20-16(12)26)21(8)4-9(23)13(25)10(24)5-22/h3,9-10,13,22-25H,4-5H2,1-2H3,(H2,19,20,26,27) |
Clé InChI |
XWPMQSWESYKPEA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=S)C2=NC3=C(NC(=O)NC3=O)N(C2=C1)CC(C(C(CO)O)O)O)C |
SMILES canonique |
CC1=C(C(=S)C2=NC3=C(NC(=O)NC3=O)N(C2=C1)CC(C(C(CO)O)O)O)C |
Synonymes |
6-mercaptoriboflavin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















